(5Z)-5-[(4-fluorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
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Overview
Description
(5Z)-5-[(4-fluorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one is a synthetic organic compound characterized by its unique molecular structure. This compound features a fluorophenyl group, a phenyl group, and a sulfanylideneimidazolidinone core, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(4-fluorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one typically involves the condensation of 4-fluorobenzaldehyde with a suitable imidazolidinone derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(4-fluorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced imidazolidinone derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(5Z)-5-[(4-fluorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolid
Properties
Molecular Formula |
C16H11FN2OS |
---|---|
Molecular Weight |
298.3 g/mol |
IUPAC Name |
(5Z)-5-[(4-fluorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C16H11FN2OS/c17-12-8-6-11(7-9-12)10-14-15(20)19(16(21)18-14)13-4-2-1-3-5-13/h1-10H,(H,18,21)/b14-10- |
InChI Key |
UMIOKZHDYSQQEI-UVTDQMKNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)F)/NC2=S |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)F)NC2=S |
Origin of Product |
United States |
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